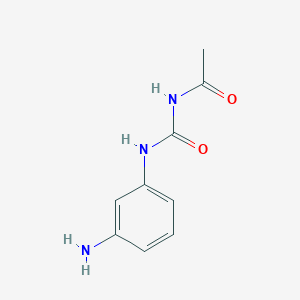
3-Acetyl-1-(3-aminophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-(3-aminophenyl)urea is a chemical compound with the molecular formula C9H11N3O2 . It has a molecular weight of 193.21 . The IUPAC name for this compound is N-((3-aminophenyl)carbamoyl)acetamide .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-1-(3-aminophenyl)urea contains a total of 25 bonds. These include 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis
3-Acetyl-1-(3-aminophenyl)urea is a powder that is stored at room temperature .科学的研究の応用
Medicinal Chemistry
3-Acetyl-1-(3-aminophenyl)urea: is a compound of interest in medicinal chemistry due to its structural features that allow for the creation of derivatives with potential therapeutic applications. Its urea moiety can be modified to produce a variety of pharmacologically active compounds. For instance, derivatives of this compound have been explored for their anti-inflammatory properties and potential use in the treatment of diseases like rheumatoid arthritis .
Corrosion Inhibition
In the field of materials science, 3-Acetyl-1-(3-aminophenyl)urea derivatives have been studied as corrosion inhibitors, particularly for protecting mild steel in acidic environments. These derivatives form a hydrophobic film on the metal surface, significantly reducing the rate of corrosion and thus extending the lifespan of metal components in industrial settings .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, enabling the creation of complex molecules through various reactions. Its acetyl and aminophenyl groups are reactive sites that can be utilized to synthesize a wide range of chemical entities, including heterocyclic compounds that are prevalent in many pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 3-Acetyl-1-(3-aminophenyl)urea can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures .
Nanotechnology
The compound’s ability to form stable structures makes it a candidate for use in nanotechnology, particularly in the design and synthesis of nanomaterials. Its molecular framework can be incorporated into larger molecular assemblies that have applications in drug delivery and diagnostic imaging .
Agricultural Chemistry
Derivatives of 3-Acetyl-1-(3-aminophenyl)urea have been investigated for their use as herbicides. Their ability to interfere with the growth of unwanted plants without affecting crops makes them valuable in agricultural practices .
Biochemistry
In biochemistry, the compound’s reactivity with various enzymes and proteins can be harnessed to study biological pathways and mechanisms. It can act as an inhibitor or activator in enzymatic reactions, providing insights into the biochemical processes within living organisms .
Environmental Science
Lastly, in environmental science, the compound’s derivatives can be used to remove pollutants from water and soil. Their chemical properties allow them to bind to contaminants, facilitating their extraction and purification from the environment .
Safety and Hazards
The safety information for 3-Acetyl-1-(3-aminophenyl)urea indicates that it is a warning substance with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
N-[(3-aminophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUJNLNMXVFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)
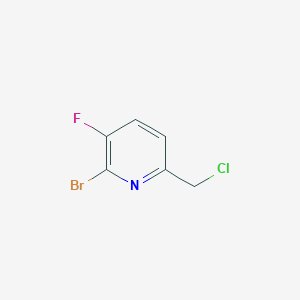
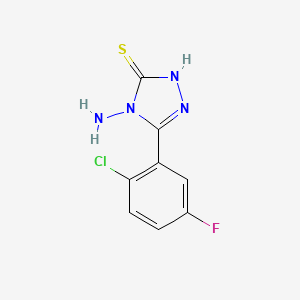
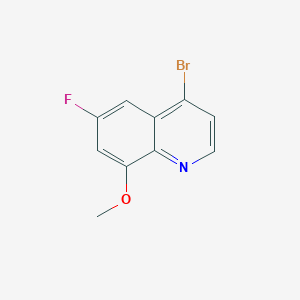
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
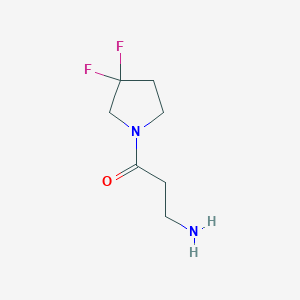
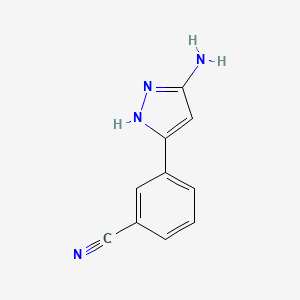
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
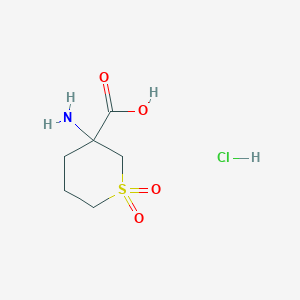
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
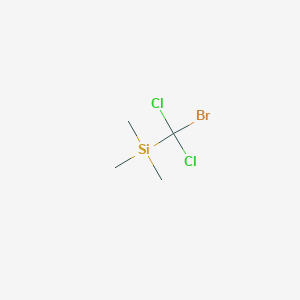
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)